molecular formula C13H11BrN2O3 B15094284 1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde

1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde

Cat. No.: B15094284
M. Wt: 323.14 g/mol
InChI Key: JMSQPCMHQJCFTL-UHFFFAOYSA-N
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Description

1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde is an organic compound that features a bromine and nitro group attached to a phenyl ring, which is further connected to a pyrrole ring with two methyl groups and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromoacetophenone to introduce the nitro group. This is followed by a series of reactions including bromination, cyclization, and formylation to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carboxylic acid.

    Reduction: 1-(4-amino-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro and aldehyde groups can participate in redox reactions, affecting cellular processes. The bromine atom can also facilitate binding to specific molecular targets through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde is unique due to its combination of functional groups and structural features. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the aromatic ring, along with the reactive aldehyde group, makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C13H11BrN2O3

Molecular Weight

323.14 g/mol

IUPAC Name

1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde

InChI

InChI=1S/C13H11BrN2O3/c1-8-5-10(7-17)9(2)15(8)12-4-3-11(14)6-13(12)16(18)19/h3-7H,1-2H3

InChI Key

JMSQPCMHQJCFTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)Br)[N+](=O)[O-])C)C=O

Origin of Product

United States

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